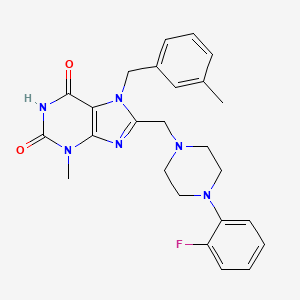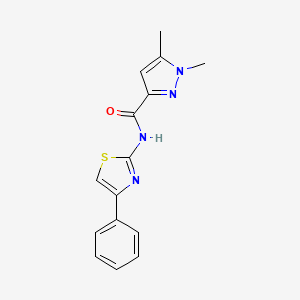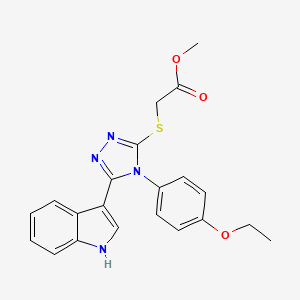
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide, also known as Linsitinib, is a small molecule inhibitor that targets insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR). Linsitinib has been found to have potential in the treatment of cancer due to its ability to inhibit tumor growth and metastasis.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Anticancer Activity
Studies on mixed-ligand copper(II)-sulfonamide complexes, including derivatives similar to "3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide," have shown significant effects on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes demonstrate how variations in the sulfonamide derivative can influence DNA interaction and cellular response, leading to apoptosis in tumor cells. Such findings highlight the potential of sulfonamide derivatives in the development of anticancer therapies (González-Álvarez et al., 2013).
Carbonic Anhydrase Inhibitors
Research into primary sulfonamide groups, including those similar in structure to "3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide," has yielded novel classes of carbonic anhydrase inhibitors. These inhibitors have shown strong activity against therapeutically relevant human carbonic anhydrases, which are significant for their roles in various physiological functions and diseases, including glaucoma, epilepsy, and cancer (Sapegin et al., 2018).
Wirkmechanismus
Target of Action
It is mentioned in a patent that similar compounds have been used for controlling pests, particularly in soybean crops, indicating that the compound may have pesticidal properties.
Mode of Action
Based on its potential use in pest control , it can be inferred that it might interact with certain biological targets in pests, leading to their eradication.
Biochemical Pathways
Given its potential pesticidal properties , it may interfere with the normal physiological processes of pests, leading to their eradication.
Result of Action
Given its potential use in pest control , it can be inferred that the compound may cause detrimental effects at the molecular and cellular level in pests, leading to their eradication.
Action Environment
Such factors could potentially impact the effectiveness of the compound, especially if it is used in an agricultural setting for pest control .
Eigenschaften
IUPAC Name |
3-chloro-4-methyl-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-10-4-5-12(7-13(10)14)20(17,18)16-6-2-3-11-8-15-19-9-11/h4-5,7-9,16H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMCHWXWXJHPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CON=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

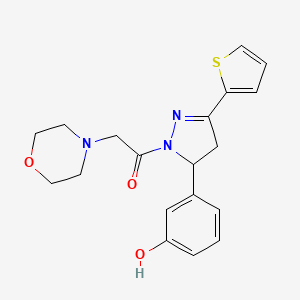
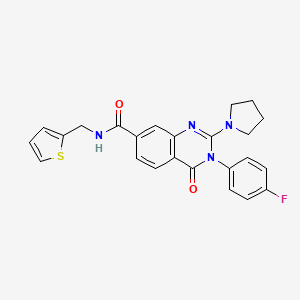
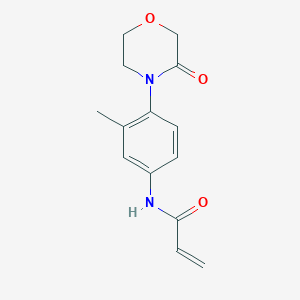

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2872385.png)
![8,10-dichloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2872386.png)
![8-(4-fluorophenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2872390.png)
